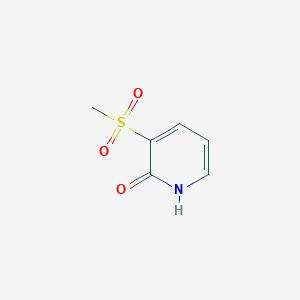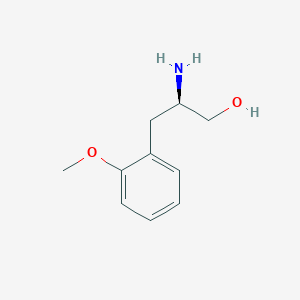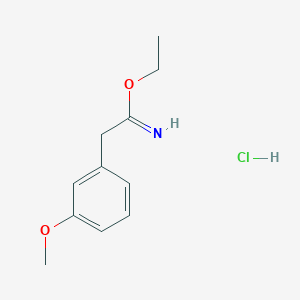![molecular formula C10H20Cl3N5 B3094172 [2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride CAS No. 1255717-23-7](/img/structure/B3094172.png)
[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride
Overview
Description
Scientific Research Applications
Antitubercular Applications
Synthesis and Antitubercular Evaluation
A study focused on the synthesis of nitrogen-rich piperazine-pyrimidine-pyrazole hybrids for antitubercular applications. These compounds, including those related to the chemical structure , showed potential against Mycobacterium tuberculosis (Vavaiya et al., 2022).
In Silico and In Vitro Antitubercular Studies
Another research discussed in silico and in vitro studies of homopiperazine-pyrimidine-pyrazole hybrids, showcasing their effectiveness against M. tuberculosis H37Rv strains (Vavaiya et al., 2022).
Antibacterial and Antifungal Applications
Antibacterial and Antifungal Properties
Research highlighted the bactericidal and fungicidal activities of dipyridopyrimidinones, derivatives related to the compound , against various pathogens like Pseudomonas aeruginosa, Fusarium, and Candida albicans (Bentabed-Ababsa et al., 2010).
Evaluation of Antibacterial Compounds
A study presented the synthesis and antibacterial evaluation of novel pyrimidine derivatives, highlighting their potential as antibacterial agents (Afrough et al., 2019).
Applications in Cancer Research
Anticancer Agents
Research on pyrazolopyrimidines derivatives showed promising results as anticancer agents, particularly against liver carcinoma and breast carcinoma cell lines (Rahmouni et al., 2016).
Anti-5-Lipoxygenase Agents
Studies on pyrimidin-4-amine derivatives revealed their potential as anti-5-lipoxygenase agents, contributing to cancer treatment research (Altenbach et al., 2008).
Neurological and Cognitive Applications
Cholinesterase and Aβ-Aggregation Inhibitors
2,4-Disubstituted pyrimidine derivatives were evaluated as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, providing insights for Alzheimer's Disease treatment (Mohamed et al., 2011).
RIPK1 Inhibitors for Tumor Metastasis
Pyrimidin-4-amine derivatives were identified as inhibitors of receptor-interacting protein kinase 1 (RIPK1), showing significant activity in tumor metastasis models (Li et al., 2018).
Mechanism of Action
Target of Action
The primary targets of {2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}amine trihydrochloride are currently unknown . This compound is a part of a collection of unique chemicals provided to early discovery researchers
Biochemical Pathways
The compound’s structure suggests it may interact with pyrimidine-related pathways , but further studies are required to confirm this and to understand the downstream effects.
Result of Action
properties
IUPAC Name |
2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.3ClH/c11-2-5-14-6-8-15(9-7-14)10-12-3-1-4-13-10;;;/h1,3-4H,2,5-9,11H2;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPARFPPMVKCZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C2=NC=CC=N2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)

![6-Benzyl-2,4-dichloro-8,8-difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B3094146.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)
![N-methyl-1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094179.png)
